molecular formula C26H25ClN2O3 B4160963 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4160963
M. Wt: 448.9 g/mol
InChI Key: QLGSSTHLAYJXJT-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core, a phenyl group, and a dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and dimethoxyphenyl ethyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl ethyl moiety but lacks the quinoline core.

    Bevantolol: A beta-blocker that contains a similar dimethoxyphenyl ethyl group but has a different overall structure.

    Verapamil: A calcium channel blocker with a similar phenyl group but different functional groups.

Uniqueness: N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride is unique due to its combination of a quinoline core with a dimethoxyphenyl ethyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3.ClH/c1-17(19-13-14-24(30-2)25(15-19)31-3)27-26(29)21-16-23(18-9-5-4-6-10-18)28-22-12-8-7-11-20(21)22;/h4-17H,1-3H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGSSTHLAYJXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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